A Technical Guide to 2-(1H-Pyrazol-3-yl)pyrazine: A Privileged Scaffold for Drug Discovery
A Technical Guide to 2-(1H-Pyrazol-3-yl)pyrazine: A Privileged Scaffold for Drug Discovery
This guide provides an in-depth technical overview of 2-(1H-pyrazol-3-yl)pyrazine, a heterocyclic compound of significant interest to the scientific and drug development communities. By merging two "privileged" nitrogen-containing scaffolds—pyrazine and pyrazole—this molecule represents a versatile building block for the synthesis of novel therapeutic agents. We will explore its fundamental properties, validated synthesis protocols, and its strategic importance in modern medicinal chemistry.
Part 1: Core Physicochemical Properties and Structural Significance
2-(1H-Pyrazol-3-yl)pyrazine, identified by CAS number 111781-54-5, is a bifunctional heterocyclic compound.[1][2][3] Its structure is notable for containing both a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms in a 1,4 arrangement, and a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms.[4][5] This combination imparts unique electronic and steric properties, making it a valuable starting point for library synthesis in drug discovery programs.
The pyrazole moiety can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), while the pyrazine ring provides additional hydrogen bond acceptors.[6] This multi-point interaction capability is highly desirable for creating molecules that can bind with high affinity and specificity to biological targets such as protein kinases, receptors, and enzymes.[6][7]
Table 1: Physicochemical Data for 2-(1H-Pyrazol-3-yl)pyrazine
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₄ | [1][3][8][9] |
| Molecular Weight | 146.15 g/mol | [1][2][3][8] |
| CAS Number | 111781-54-5 | [1][2][3] |
| Appearance | Off-white crystalline powder | [3] |
| Melting Point | 155-157 °C | [3] |
| Boiling Point (Predicted) | 376.6 ± 27.0 °C | [3] |
| Density (Predicted) | 1.296 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 10.52 ± 0.10 | [3] |
Part 2: Synthesis and Characterization
The synthesis of pyrazole rings is a well-established area of organic chemistry, most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach provides a reliable and high-yielding pathway to the target molecule.
Principle of Synthesis
The most direct synthesis of 2-(1H-pyrazol-3-yl)pyrazine involves the cyclocondensation reaction between a pyrazine-substituted β-dicarbonyl precursor and hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Ethanol is an ideal solvent as it readily dissolves the reactants and the hydrazine hydrate, facilitating a homogenous reaction environment. The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate.[10]
Caption: General workflow for the synthesis of 2-(1H-pyrazol-3-yl)pyrazine.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for pyrazole synthesis.[10][11] Researchers should adapt it based on laboratory conditions and safety assessments.
Objective: To synthesize 2-(1H-pyrazol-3-yl)pyrazine from 1-(pyrazin-2-yl)butane-1,3-dione.
Materials:
-
1-(Pyrazin-2-yl)butane-1,3-dione (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol (200 proof)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Standard glassware for work-up and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(pyrazin-2-yl)butane-1,3-dione in 20 mL of ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition of hydrazine is a critical step; it initiates the nucleophilic attack that drives the cyclization.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 60-70 °C. Maintain this temperature with stirring for 1-2 hours. The elevated temperature provides the necessary activation energy for the dehydration and aromatization steps.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to observe the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. This step concentrates the product.
-
Purification: The resulting crude solid is purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture. The pure product should precipitate as off-white crystals upon cooling.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, 2-(1H-pyrazol-3-yl)pyrazine.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the molecular weight of 146.15 g/mol .
Part 3: Significance in Medicinal Chemistry and Drug Development
The true value of 2-(1H-pyrazol-3-yl)pyrazine lies in its application as a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, often leading to compounds with therapeutic potential.[7][12] Both pyrazole and pyrazine rings are cornerstones of numerous FDA-approved drugs, demonstrating their metabolic stability and favorable pharmacological properties.[7][13]
Derivatives of pyrazole are found in drugs for a vast range of conditions, including cancer (e.g., kinase inhibitors like Ruxolitinib) and inflammation (e.g., Celecoxib).[7] Similarly, pyrazine-containing drugs are essential medicines, including the anti-tuberculosis agent Pyrazinamide and the anti-cancer drug Bortezomib.[13][14]
By providing this pre-built core, 2-(1H-pyrazol-3-yl)pyrazine allows medicinal chemists to rapidly generate libraries of novel compounds through functionalization at various positions on the two rings.
Caption: 2-(1H-Pyrazol-3-yl)pyrazine as a scaffold for library development.
Strategic Advantages for Drug Development:
-
Vectorial Diversity: The scaffold provides multiple, spatially distinct vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME).
-
Proven Pharmacophores: It combines two heterocycles with a long history of clinical success, reducing the risk associated with entirely novel scaffolds.[15][16]
-
Synthetic Tractability: The core is accessible through robust and scalable chemical reactions, facilitating the production of analogues for structure-activity relationship (SAR) studies.[11]
Conclusion
2-(1H-Pyrazol-3-yl)pyrazine is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery. Its defined molecular weight of 146.15 g/mol and formula C₇H₆N₄ belie a complex and highly valuable structural architecture.[1][3] By providing a robust, pre-validated scaffold that merges the favorable properties of both pyrazole and pyrazine heterocycles, it enables researchers and drug development professionals to accelerate the discovery of next-generation therapeutics for a wide range of human diseases.
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